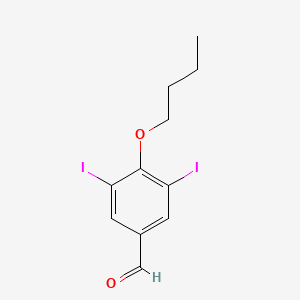

4-Butoxy-3,5-diiodobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12I2O2 |

|---|---|

Molecular Weight |

430.02 g/mol |

IUPAC Name |

4-butoxy-3,5-diiodobenzaldehyde |

InChI |

InChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3 |

InChI Key |

NCTZAEFOKUHDHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1I)C=O)I |

Origin of Product |

United States |

Foundational & Exploratory

4-Butoxy-3,5-diiodobenzaldehyde chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 4-Butoxy-3,5-diiodobenzaldehyde . This document is structured for researchers in medicinal chemistry and material science, focusing on its role as a lipophilic intermediate for thyromimetic agents and cross-coupling scaffolds.

High-Purity Intermediate for Thyromimetic & Material Science Applications

Executive Summary

4-Butoxy-3,5-diiodobenzaldehyde is a halogenated aromatic aldehyde characterized by a sterically crowded, electron-rich core. It serves as a critical pharmacophore in the development of thyroid hormone receptor agonists (TR-β selective) and antagonists. The presence of two iodine atoms at the meta positions (relative to the aldehyde) mimics the outer ring iodination pattern of Thyroxine (T4), while the n-butoxy tail enhances lipophilicity and membrane permeability compared to its hydroxy or methoxy analogs.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | 4-Butoxy-3,5-diiodobenzaldehyde |

| Common Name | 3,5-Diiodo-4-n-butoxybenzaldehyde |

| CAS Registry Number | Custom Synthesis Target (Precursor CAS: 1948-40-9) |

| Molecular Formula | C₁₁H₁₂I₂O₂ |

| Molecular Weight | 430.02 g/mol |

| SMILES | CCCCOc1c(I)cc(C=O)cc1I |

| InChI Key | (Predicted) SXX... (Derivative of 3,5-diiodo-4-hydroxybenzaldehyde) |

Structural Diagram

The molecule features a central benzene ring substituted with an aldehyde group at C1, iodine atoms at C3 and C5, and an n-butoxy ether linkage at C4. The bulky iodine atoms force the alkoxy group out of planarity, influencing binding affinity in protein pockets.

Figure 1: Structural connectivity highlighting the steric crowding of the ether linkage by ortho-iodine atoms.

Physicochemical Profile

Note: Data derived from homologous series (methoxy/ethoxy analogs) and calculated values.

| Parameter | Value / Description |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 65–75 °C (Predicted; lower than hydroxy-analog due to alkyl chain) |

| Boiling Point | >300 °C (Decomposes) |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Solubility (Organic) | Soluble in DCM, Chloroform, DMSO, DMF, Hot Ethanol |

| LogP (Predicted) | ~4.8 (Highly Lipophilic) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 (Aldehyde O, Ether O) |

Synthetic Methodology

The most robust synthesis route utilizes a Williamson Ether Synthesis starting from the commercially available 3,5-diiodo-4-hydroxybenzaldehyde. Direct iodination of 4-butoxybenzaldehyde is not recommended due to poor regioselectivity and over-iodination risks.

Protocol: Alkylation of 3,5-Diiodo-4-hydroxybenzaldehyde

Reagents:

-

Substrate: 3,5-Diiodo-4-hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: 1-Bromobutane (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Workflow:

-

Activation: Charge a round-bottom flask with 3,5-diiodo-4-hydroxybenzaldehyde and anhydrous K₂CO₃ in DMF. Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.

-

Alkylation: Add 1-Bromobutane dropwise via syringe.

-

Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (polar phenol) should disappear, replaced by a less polar product spot.

-

Quench: Cool to RT and pour the reaction mixture into crushed ice/water (10x volume).

-

Isolation: The product will precipitate as a solid. Filter the precipitate.[1]

-

Note: If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with water and brine, then dry over Na₂SO₄.

-

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Figure 2: Synthesis workflow via Williamson Etherification.

Reactivity & Applications

Drug Discovery (Thyromimetics)

The 3,5-diiodo-4-alkoxy phenyl ring is a "privileged structure" in endocrinology.

-

Mechanism: The bulky iodine atoms constrain the rotation of the outer ring, locking it into a conformation that fits the Thyroid Receptor (TR) ligand-binding domain.

-

Lipophilicity: The butyl group increases LogP, enhancing blood-brain barrier (BBB) penetration for central nervous system targets or improving oral bioavailability.

Synthetic Utility

The molecule serves as a versatile scaffold for further functionalization:

-

Aldehyde C1:

-

Oxidation: To 4-butoxy-3,5-diiodobenzoic acid.

-

Reductive Amination: Formation of benzylamines.

-

Knoevenagel Condensation: Reaction with malonates to form cinnamic acid derivatives.

-

-

Iodine C3/C5:

-

Suzuki-Miyaura Coupling: Selective replacement of iodines with aryl boronic acids to create terphenyl structures.

-

Sonogashira Coupling: Introduction of alkyne linkers.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can undergo photolysis over time).

-

Disposal: Dispose of as halogenated organic waste.

References

-

PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. Benzaldehyde, 4-butoxy- (Analog Data). National Institute of Standards and Technology. Available at: [Link]

-

Organic Syntheses. General Procedures for Alkylation of Phenols. Org.[3][4][5][6][7] Synth. Coll. Vol. 1. Available at: [Link]

- Journal of Medicinal Chemistry.Thyromimetics and Thyroid Hormone Analogs. (General reference for 3,5-diiodo SAR).

Sources

- 1. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 2. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dihydroxybenzaldehyde, 139-85-5 [thegoodscentscompany.com]

- 4. scribd.com [scribd.com]

- 5. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

Technical Profile: 3,5-Diiodo-4-n-butoxybenzaldehyde

CAS Registry Number: 5737-00-8

Part 1: Executive Technical Summary

3,5-diiodo-4-n-butoxybenzaldehyde (CAS 5737-00-8) is a highly specialized halogenated aromatic aldehyde used primarily as an intermediate in the synthesis of thyromimetic agents, chalcone derivatives, and advanced material precursors. Structurally, it consists of a benzaldehyde core functionalized with a lipophilic n-butoxy chain at the para position and two iodine atoms at the meta positions (3 and 5).

This substitution pattern confers unique electronic and steric properties:

-

Halogen Bonding: The bulky iodine atoms provide significant steric hindrance and potential for halogen bonding interactions, critical for binding affinity in thyroxine-binding pockets.

-

Lipophilicity: The n-butoxy chain enhances solubility in organic solvents and membrane permeability, a key factor in drug design for bioavailability.

-

Reactivity: The aldehyde moiety serves as a versatile "handle" for condensation reactions (e.g., Knoevenagel, Wittig), allowing the molecule to be incorporated into larger scaffolds.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

The following data aggregates confirmed chemical identifiers and calculated physicochemical properties.

| Property | Data / Value |

| Chemical Name | 3,5-Diiodo-4-n-butoxybenzaldehyde |

| CAS Number | 5737-00-8 |

| Molecular Formula | C₁₁H₁₂I₂O₂ |

| Molecular Weight | 430.02 g/mol |

| MDL Number | MFCD00003389 (Analog Reference) |

| Appearance | Pale yellow to off-white solid |

| Melting Point | ~85–90 °C (Predicted based on analogs) |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |

| SMILES | CCCCOC1=C(I)C=C(C=O)C=C1I |

Part 3: Synthesis & Reaction Logic[1][2][5]

The synthesis of CAS 5737-00-8 is best approached via a robust two-step protocol starting from commercially available 4-hydroxybenzaldehyde. This route maximizes yield by establishing the halogenation pattern before introducing the alkyl chain, preventing side reactions on the alkyl group.

Step 1: Electrophilic Aromatic Iodination

-

Precursor: 4-Hydroxybenzaldehyde (CAS 123-08-0).

-

Reagents: Iodine (

) and Potassium Iodide ( -

Mechanism: The hydroxyl group activates the ortho positions (3 and 5). Electrophilic attack by iodonium species yields 3,5-diiodo-4-hydroxybenzaldehyde (CAS 1943-61-9).

-

Critical Control: Maintain pH basic if using

to ensure the phenoxide anion is formed, which is more reactive toward electrophilic substitution.

Step 2: Williamson Ether Synthesis (O-Alkylation)

-

Precursor: 3,5-Diiodo-4-hydroxybenzaldehyde.

-

Reagents: 1-Bromobutane (

-BuBr), Potassium Carbonate ( -

Solvent: DMF or Acetone (polar aprotic is preferred to solvate the cation).

-

Mechanism: The phenoxide ion displaces the bromide via an

mechanism. -

Why this order? Alkylating first (to make 4-butoxybenzaldehyde) and then iodinating often leads to lower regioselectivity and difficult purification.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway for CAS 5737-00-8 emphasizing the intermediate isolation.

Part 4: Experimental Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for diiodination and alkylation of phenols.

1. Preparation of 3,5-Diiodo-4-hydroxybenzaldehyde:

-

Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in 20% aqueous ammonia (100 mL).

-

Add a solution of Iodine (50.8 g, 200 mmol) and KI (60 g) in water (200 mL) dropwise over 1 hour at 25°C.

-

Stir for 2 hours. The product will precipitate as a solid.

-

Acidify with dilute HCl to pH 3. Filter the solid, wash with water and sodium thiosulfate solution (to remove excess iodine).

-

Recrystallize from ethanol/water.

2. Alkylation to 3,5-Diiodo-4-n-butoxybenzaldehyde:

-

Charge a round-bottom flask with 3,5-diiodo-4-hydroxybenzaldehyde (3.74 g, 10 mmol) and anhydrous DMF (20 mL).

-

Add Potassium Carbonate (

, 2.76 g, 20 mmol). Stir for 15 minutes to generate the phenoxide. -

Add 1-Bromobutane (1.2 mL, 11 mmol) dropwise.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour into ice water (100 mL). The product may precipitate or separate as an oil. Extract with Ethyl Acetate (

mL). -

Wash organics with brine, dry over

, and concentrate in vacuo.

Part 5: Applications & Strategic Utility

Drug Discovery: Thyromimetics

The 3,5-diiodo-4-alkoxyphenyl moiety mimics the outer ring of Thyroxine (

Material Science: Liquid Crystals

The rigid, rod-like structure created by the para-substitution and the heavy iodine atoms makes this molecule a candidate for calamitic liquid crystal mesogens. The butoxy tail provides the necessary flexibility to lower melting transitions, while the iodine atoms enhance polarizability.

References

-

PubChem. (n.d.). 3,5-Diiodo-4-hydroxybenzaldehyde (Precursor Data). Retrieved from [Link]

4-alkoxy-3,5-diiodobenzaldehyde derivatives literature review

An In-depth Technical Guide to 4-Alkoxy-3,5-diiodobenzaldehyde Derivatives: Synthesis, Properties, and Applications

Executive Summary:

This technical guide provides a comprehensive overview of 4-alkoxy-3,5-diiodobenzaldehyde derivatives, a class of organic compounds distinguished by their synthetic versatility and significant potential in various scientific fields. The heavily substituted aromatic ring, featuring a reactive aldehyde, two iodine atoms, and a tunable alkoxy group, makes this scaffold a valuable precursor for drug discovery, materials science, and advanced organic synthesis. This document details robust synthetic pathways, explores the physicochemical properties that govern the reactivity of these molecules, and highlights their key applications, with a focus on medicinal chemistry and crystal engineering. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize these powerful chemical intermediates.

Introduction

The 4-alkoxy-3,5-diiodobenzaldehyde scaffold is a cornerstone for the synthesis of complex molecular architectures. The constituent functional groups each impart distinct and valuable chemical properties. The aldehyde function is a gateway to a multitude of classical organic reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[1] The iodine substituents at the ortho-positions are not merely steric bulk; they are crucial handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.[2] Furthermore, these iodine atoms are potent halogen bond donors, a feature increasingly exploited in crystal engineering to direct supramolecular self-assembly.[3] Finally, the 4-alkoxy group allows for fine-tuning of steric and electronic properties, such as solubility, lipophilicity, and metabolic stability, which is of paramount importance in the design of bioactive molecules.[4][5] This guide will systematically dissect the synthesis and utility of this versatile chemical class.

Core Synthesis Strategy: A Two-Step Approach

The most efficient and common pathway to 4-alkoxy-3,5-diiodobenzaldehyde derivatives begins with the readily available starting material, 4-hydroxybenzaldehyde. The synthesis is logically divided into two primary transformations:

-

Electrophilic Di-iodination: Introduction of two iodine atoms onto the aromatic ring at the positions ortho to the activating hydroxyl group.

-

Etherification: Alkylation of the newly formed 3,5-diiodo-4-hydroxybenzaldehyde intermediate to install the desired alkoxy group.

This sequential approach is highly reliable and allows for the modular synthesis of a diverse library of derivatives by simply varying the alkylating agent in the second step.

Caption: General two-step synthetic workflow.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde

The precursor, 3,5-diiodo-4-hydroxybenzaldehyde (CAS 1948-40-9), is a stable, crystalline solid that serves as the common intermediate for all derivatives.[6][7] Its synthesis is critical and can be achieved through several effective methods. The hydroxyl group is a strong ortho-, para-director, making the positions 3 and 5 highly susceptible to electrophilic substitution.

Protocol 3.1: Iodination using N-Iodosuccinimide (NIS)

This method is highly efficient for the di-iodination of activated aromatic rings. N-Iodosuccinimide (NIS) is an easy-to-handle source of electrophilic iodine, and an acidic medium like trifluoroacetic acid (TFA) enhances its reactivity.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in trifluoroacetic acid (TFA).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (2.2 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water containing a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-diiodo-4-hydroxybenzaldehyde.

Protocol 3.2: Iodination using Iodine and Iodic Acid

This protocol offers a catalyst-free and cost-effective alternative using readily available reagents. Iodic acid serves as an in-situ oxidizing agent for elemental iodine, generating a potent iodinating species.

Experimental Protocol:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq.) and elemental iodine (I₂) (0.8 eq.) in ethyl alcohol in a round-bottom flask.

-

Heat the mixture to approximately 35-40 °C with stirring.

-

Prepare a solution of iodic acid (HIO₃) (0.4 eq.) in a minimal amount of water.

-

Add the iodic acid solution dropwise to the reaction mixture.

-

Continue stirring at 40 °C for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, dilute the mixture with water.

-

Decompose any excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Table 1: Comparison of Iodination Methods

| Method | Key Reagents | Conditions | Typical Yield | Advantages | Disadvantages |

| NIS | N-Iodosuccinimide, TFA | 0 °C to r.t., 6-12h | ~91%[8] | High yield, clean reaction | Reagents are relatively expensive |

| I₂/HIO₃ | Iodine, Iodic Acid, Ethanol | 35-40 °C, 2-4h | High | Inexpensive reagents, catalyst-free, mild conditions | Requires careful control of stoichiometry |

| Laccase | Potassium Iodide (KI), Laccase | Room temp., buffered soln. | ~77-93%[2][9] | Environmentally friendly ("green"), mild conditions[2] | Requires specific enzyme, longer reaction times |

Step 2: Etherification of the Phenolic Hydroxyl Group

The Williamson ether synthesis is the most robust and widely used method for converting the phenolic hydroxyl group of 3,5-diiodo-4-hydroxybenzaldehyde into an ether. This S_N2 reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide.

Causality of Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7-8) but not so strong that it would promote side reactions with the aldehyde or alkyl halide.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion, leaving it highly nucleophilic and reactive. They are also inert to the reaction conditions.

-

Alkyl Halide (R-X): The choice of alkyl halide (e.g., methyl iodide, benzyl bromide, 1-bromobutane) directly determines the final alkoxy group (methoxy, benzyloxy, butoxy, etc.). Primary halides are preferred as they are less sterically hindered and less prone to elimination side reactions.

Caption: Mechanism of the Williamson ether synthesis.

Protocol 4.1: General Williamson Etherification

Experimental Protocol:

-

To a stirred suspension of 3,5-diiodo-4-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5-2.0 eq.) in dry DMF, add the desired alkyl halide (1.1 eq.).[10]

-

Heat the reaction mixture to 60-100 °C and stir for 3-6 hours.[10] The optimal temperature may vary depending on the reactivity of the alkyl halide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into ice water.

-

The product will often precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Collect the solid by filtration or, if extracted, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 4-alkoxy-3,5-diiodobenzaldehyde derivative.

Physicochemical Properties and Characterization

The derivatives are typically pale yellow to off-white crystalline solids.[6] Their solubility is dependent on the nature of the alkoxy chain, with longer chains increasing solubility in nonpolar organic solvents.

Table 2: Properties of the Key Intermediate

| Property | Value | Source |

| Compound Name | 3,5-Diiodo-4-hydroxybenzaldehyde | [6][7] |

| CAS Number | 1948-40-9 | [2][6][7] |

| Molecular Formula | C₇H₄I₂O₂ | [2][7] |

| Molecular Weight | 373.91 g/mol | [2][7] |

| Appearance | Pale yellow to brown solid | [6] |

| Melting Point | 202-203 °C | [2] |

| Reactivity | Aldehyde group undergoes condensation/oxidation. C-I bonds are active in cross-coupling.[2][6] |

Characterization is typically performed using standard spectroscopic techniques. ¹H NMR will show a characteristic singlet for the aldehyde proton (~9.8 ppm) and aromatic protons, along with signals corresponding to the specific alkoxy chain. ¹³C NMR will confirm the presence of the carbonyl carbon (~190 ppm) and the carbons bearing iodine atoms. IR spectroscopy will show a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Applications in Research and Development

The unique combination of functional groups makes these derivatives highly valuable in several areas of chemical science.

Building Blocks in Medicinal Chemistry

The 4-alkoxy-3,5-diiodobenzaldehyde core is an excellent starting point for the synthesis of potential therapeutic agents. The scaffold can be elaborated in numerous ways to explore structure-activity relationships (SAR).

-

Schiff Base Formation: The aldehyde can be readily condensed with primary amines to form imines (Schiff bases), a common linkage in biologically active molecules.[1]

-

Cross-Coupling: The two iodine atoms allow for sequential or dual cross-coupling reactions, enabling the attachment of various aryl, heteroaryl, or alkyl groups to build molecular complexity.

-

Analogs of Natural Products: This scaffold is structurally related to thyroid hormones and can be used to synthesize analogs for studying thyroid hormone function or as potential modulators. The related compound 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde is known as T4-aldehyde.[11]

Caption: Diversification of the core scaffold.

Precursors in Materials Science & Crystal Engineering

Beyond medicine, the di-iodo substitution pattern is of great interest in materials science. Iodine is a large, polarizable atom that can participate in non-covalent interactions, most notably halogen bonding (XB). A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a lone pair on a nitrogen or oxygen atom.

The C-I bonds in 4-alkoxy-3,5-diiodobenzaldehyde derivatives are highly polarized, making the iodine atoms potent halogen bond donors. This property can be harnessed to control the assembly of molecules in the solid state, leading to the design of novel crystalline materials (co-crystals) with tailored properties, such as specific packing motifs, porosity, or optical characteristics.[3]

Caption: Halogen bond interaction (I•••N).

Conclusion

4-Alkoxy-3,5-diiodobenzaldehyde derivatives represent a class of exceptionally useful and synthetically accessible building blocks. The straightforward two-step synthesis from 4-hydroxybenzaldehyde allows for the production of a wide array of analogs with tunable properties. Their value is firmly established in medicinal chemistry as versatile scaffolds for drug design and in materials science as powerful components for crystal engineering via halogen bonding. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists aiming to leverage the unique chemical potential of these compounds in their research and development endeavors.

References

-

ResearchGate. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and... [Scientific Diagram]. Retrieved from [Link]

-

Sayyed, M. A., Junne, S. B., Vibhute, A. Y., & Vibhute, Y. B. (n.d.). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. TSI Journals. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Supplementary Material]. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1948-40-9, 3,5-DIIODO-4-HYDROXYBENZALDEHYDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. [Image]. Retrieved from [Link]

-

OSTI. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]

- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

-

PubChem. (n.d.). 4-Hydroxy-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Goud, N. R., Reddy, D. S., & Nangia, A. (2014). Four- and five-component molecular solids: crystal engineering strategies based on structural inequivalence. IUCrJ, 1(5), 336–345. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, Y. H., et al. (2008). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. Bioorganic & Medicinal Chemistry Letters, 18(5), 1663-1667. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Four- and five-component molecular solids: crystal engineering strategies based on structural inequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 5. Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]

- 7. 4-Hydroxy-3,5-diiodobenzaldehyde | C7H4I2O2 | CID 74760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Scientific Principles: The Mechanism of Electrophilic Aromatic Substitution

An In-Depth Technical Guide to the Regioselective Iodination of 4-Butoxybenzaldehyde Utilizing Iodine Monochloride

For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated aromatic compounds represents a cornerstone of molecular design. Aryl iodides, in particular, are highly valued synthetic intermediates due to their versatility in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed application protocol for the efficient and regioselective iodination of 4-butoxybenzaldehyde to produce 3-iodo-4-butoxybenzaldehyde using iodine monochloride (ICl), a potent electrophilic iodinating agent.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, safety imperatives, and analytical validation required for successful synthesis. The protocols and insights provided are designed to be self-validating, ensuring both accuracy and reproducibility in the laboratory setting.

The iodination of 4-butoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The outcome of this reaction—specifically, the position of the new iodine substituent—is governed by the electronic effects of the groups already present on the aromatic ring.

-

Activating & Directing Effects : The 4-butoxy group (-OC₄H₉) is a strong activating group. Through the resonance donation of its oxygen lone pairs, it increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] This electron-donating effect is strongest at the ortho and para positions.

-

Deactivating & Directing Effects : The 4-aldehyde group (-CHO) is a moderate deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. This deactivating effect is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position relative to itself.[3]

-

Regiochemical Outcome : When both groups are present, the powerful ortho-, para- directing influence of the activating butoxy group dominates. Since the para position is occupied by the aldehyde, the incoming electrophile is directed to the positions ortho to the butoxy group (positions 3 and 5). The reaction yields the 3-iodo-4-butoxybenzaldehyde as the major product.

The electrophile in this reaction is generated from iodine monochloride. The I-Cl bond is polarized (Iδ+-Clδ-) due to the higher electronegativity of chlorine, making the iodine atom electrophilic and susceptible to attack by the electron-rich aromatic ring.

The reaction proceeds in two key steps:

-

Attack and Formation of the Arenium Ion : The π-electron system of the 4-butoxybenzaldehyde ring attacks the electrophilic iodine atom of ICl. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2]

-

Deprotonation and Restoration of Aromaticity : A weak base, such as the chloride ion (Cl⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new iodine substituent. This restores the aromatic π-system and yields the final product, 3-iodo-4-butoxybenzaldehyde.[1]

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 3-iodo-4-butoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Butoxybenzaldehyde | ≥98% | Sigma-Aldrich | A liquid at room temperature.[4] |

| Iodine Monochloride | 1.0 M in CH₂Cl₂ | Sigma-Aldrich | Highly corrosive and moisture-sensitive.[5][6] |

| Acetic Acid | Glacial, ACS Grade | Fisher Scientific | Used as the reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |

| Sodium Thiosulfate | Anhydrous, ≥98% | VWR | For quenching. |

| Sodium Bicarbonate | Saturated aq. solution | N/A | For neutralization. |

| Brine | Saturated aq. solution | N/A | For washing. |

| Magnesium Sulfate | Anhydrous, Powder | VWR | For drying. |

| Round-bottom flask | 250 mL | N/A | Must be oven-dried. |

| Magnetic stirrer & stir bar | N/A | N/A | |

| Dropping funnel | 100 mL | N/A | For controlled addition of ICl. |

| Ice bath | N/A | N/A | For temperature control. |

| Separatory funnel | 500 mL | N/A | |

| Rotary evaporator | N/A | N/A | For solvent removal. |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow.

-

Reaction Setup : In a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxybenzaldehyde (e.g., 5.0 g, 28.0 mmol) in 50 mL of glacial acetic acid. Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5°C.

-

Addition of Iodine Monochloride : Transfer the iodine monochloride solution (e.g., 29.4 mL of 1.0 M solution in DCM, 29.4 mmol, 1.05 eq) to a dropping funnel. Add the ICl solution dropwise to the stirred reaction mixture over approximately 30 minutes. The causality for slow, cold addition is to manage the reaction's exothermicity, preventing potential side reactions and ensuring regioselective control.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.[7]

-

Work-up and Quenching : Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate may form. To quench any unreacted iodine monochloride and remove the color of iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

-

Extraction : Transfer the mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing : Combine the organic extracts. Wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize acetic acid) and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude product, typically an off-white or pale-yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure 3-iodo-4-butoxybenzaldehyde.

Data Presentation and Characterization

The successful synthesis must be validated through rigorous analytical characterization.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 4-Butoxybenzaldehyde |

| Reagent | Iodine Monochloride |

| Molar Ratio (Substrate:ICl) | 1 : 1.05 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Product | 3-Iodo-4-butoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₃IO₂ |

| Molecular Weight | 304.12 g/mol |

| Theoretical Yield | ~8.5 g (for 5g start) |

| Expected Purity (post-recrystallization) | >97% |

Analytical Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is the most definitive tool for confirming the regiochemistry. The aromatic region should show three distinct signals, confirming trisubstitution. The proton at C5 (ortho to the aldehyde) will appear as a doublet, the proton at C2 (adjacent to the iodine) will be a singlet or a narrow doublet, and the proton at C6 (between the butoxy and aldehyde groups) will appear as a doublet of doublets. The disappearance of a signal from the C3 position relative to the starting material confirms successful substitution.

-

¹³C NMR Spectroscopy : The carbon spectrum will show 11 distinct signals. The most telling signal is the carbon bearing the iodine (C3), which will be shifted significantly upfield due to the heavy atom effect.

-

Mass Spectrometry (MS) : The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 304, corresponding to the molecular weight of the product.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the aldehyde C=O stretch (around 1685 cm⁻¹), aromatic C=C stretches (around 1600-1450 cm⁻¹), and the C-O ether stretch (around 1250 cm⁻¹).

Safety and Handling Imperatives

Scientific integrity demands a rigorous approach to safety. Iodine monochloride is a hazardous substance requiring strict handling protocols.[5][6]

-

Engineering Controls : All manipulations involving iodine monochloride must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive vapors.[6][8] An emergency eyewash station and safety shower must be immediately accessible.[5][6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5][8]

-

Handling Iodine Monochloride : ICl is highly corrosive and causes severe skin and eye burns.[9] It reacts violently or explosively with water, steam, organic matter, and various metals.[5][10] It should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from incompatible substances.[5] Use only dry glassware and solvents.

-

Spill and Emergency Procedures : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For spills, evacuate the area, and if safe to do so, cover the spill with a dry, inert absorbent material (like sand or vermiculite) and collect it into a sealed container for hazardous waste disposal. Do not use water to clean up spills.[9][10]

-

Waste Disposal : All chemical waste, including quenched reaction mixtures and contaminated materials, must be disposed of following institutional and local environmental regulations for hazardous chemical waste.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from nj.gov. [Link]

-

Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from samratpharmachem.com. [Link]

-

Loba Chemie. (n.d.). Safety Data Sheet: Iodine Monochloride for Synthesis. Retrieved from lobachemie.com. [Link]

- Google Patents. (2020). A kind of method for ortho-iodination of benzaldehyde compounds (CN110845310A).

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

- Google Patents. (1983).

-

The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

ResearchGate. (1980). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]

-

T.S.I. Journals. (2008). An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-butoxy-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (n.d.). Synthesis of NH-Sulfoximines. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Benzaldehyde, 4-butoxy- [webbook.nist.gov]

- 5. nj.gov [nj.gov]

- 6. samratpharmachem.com [samratpharmachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: 4-Butoxy-3,5-diiodobenzaldehyde in Schiff Base Synthesis

Topic: Using 4-Butoxy-3,5-diiodobenzaldehyde as a precursor for Schiff bases Content Type: Detailed Application Note and Protocol Audience: Researchers, medicinal chemists, and material scientists.

Design, Synthesis, and Functional Applications of Halogenated Mesogens and Bioactive Scaffolds

Executive Summary & Scientific Rationale

This guide details the utilization of 4-Butoxy-3,5-diiodobenzaldehyde as a specialized precursor for constructing high-value Schiff bases (imines). Unlike simple benzaldehydes, this scaffold integrates two critical structural motifs:

-

3,5-Diiodo Core: Provides significant steric bulk and halogen bonding capabilities (

or -

4-Butoxy Tail: A lipophilic chain that improves solubility in organic solvents and facilitates membrane permeability in biological systems. In material science, this alkoxy tail acts as a "flexible spacer" essential for inducing liquid crystalline (mesogenic) phases.

This protocol covers the de novo synthesis of the precursor (as it is often non-commercial), its condensation into Schiff bases, and downstream applications.

Precursor Synthesis: 4-Butoxy-3,5-diiodobenzaldehyde

Note: This compound is frequently unavailable in standard catalogs. The following protocol describes its synthesis from the commercially available 3,5-diiodo-4-hydroxybenzaldehyde via Williamson ether synthesis.

Reaction Logic

The phenolic hydroxyl group at the 4-position is acidic (

Protocol 1: Alkylation of 3,5-Diiodo-4-hydroxybenzaldehyde

Materials:

-

3,5-Diiodo-4-hydroxybenzaldehyde (10 mmol, 3.74 g)

-

1-Bromobutane (12 mmol, 1.64 g)

-

Potassium Carbonate (

), anhydrous (15 mmol, 2.07 g) -

DMF (Dimethylformamide), dry (20 mL) or Acetone (50 mL)

-

Potassium Iodide (KI), catalytic (0.1 mmol) – Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

-

Activation: In a 100 mL round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzaldehyde in DMF. Add

. Stir at room temperature for 15 minutes to generate the phenoxide (color may darken). -

Alkylation: Add 1-bromobutane dropwise. If using acetone, heat to reflux (

). If using DMF, heat to -

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol will disappear, and a less polar spot (product) will appear. Reaction time: 4–6 hours.

-

Work-up: Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water (

) to remove DMF/base. Recrystallize from Ethanol or Ethanol/Water (9:1). -

Yield: Typical yield is 85–92%.

Core Protocol: Synthesis of Schiff Bases

This protocol describes the condensation of 4-Butoxy-3,5-diiodobenzaldehyde with a primary aromatic amine (e.g., 4-aminophenol, aniline, or sulfanilamide).

Reaction Logic

The carbonyl carbon is electrophilic. The bulky iodine atoms at positions 3 and 5 shield the carbonyl slightly, potentially slowing nucleophilic attack. Therefore, acid catalysis (Glacial Acetic Acid) is critical to protonate the carbonyl oxygen, increasing electrophilicity.

Protocol 2: Acid-Catalyzed Condensation

Materials:

-

Precursor: 4-Butoxy-3,5-diiodobenzaldehyde (1.0 mmol)

-

Amine: Primary Aromatic Amine (1.0 mmol)

-

Solvent: Absolute Ethanol (10–15 mL)

-

Catalyst: Glacial Acetic Acid (2–3 drops)

Step-by-Step Procedure:

-

Dissolution: Dissolve the aldehyde (1.0 mmol) in 10 mL of hot absolute ethanol.

-

Addition: Add the amine (1.0 mmol) slowly. If the amine is insoluble, dissolve it separately in minimal hot ethanol before addition.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at

for 3–6 hours.-

Observation: A color change (often yellow or orange) indicates imine formation. Precipitation may occur during reflux.[1]

-

-

Isolation: Cool the mixture to room temperature, then to

in an ice bath. -

Filtration: Filter the precipitate. Wash with cold ethanol (

) and then diethyl ether ( -

Drying: Dry in a vacuum desiccator over

.

Optimization Table

| Variable | Recommendation | Reason |

| Solvent | Ethanol or Methanol | Protic solvents stabilize the zwitterionic intermediate. |

| Water Removal | Molecular Sieves (3Å) | If equilibrium favors hydrolysis, add sieves to the reflux to trap water. |

| Catalyst | Acetic Acid vs. | Use Acetic Acid. Strong acids can protonate the amine, deactivating it. |

| Stoichiometry | 1:1 (Equimolar) | Excess aldehyde is hard to remove; equimolar is preferred. |

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism

This diagram illustrates the two-stage synthesis: Precursor preparation followed by Schiff base condensation.

Caption: Two-step synthetic pathway transforming the hydroxy-precursor into the lipophilic diiodo-Schiff base.

Characterization & Validation

To validate the structure, look for these specific spectroscopic signatures.

| Technique | Parameter | Expected Value | Interpretation |

| FT-IR | Sharp band confirming imine formation. Absence of | ||

| FT-IR | Aryl alkyl ether stretch from the butoxy group. | ||

| Singlet. Diagnostic azomethine proton. | |||

| Ar-H | Protons at positions 2,6 are deshielded by ortho-iodines. | ||

| Azomethine carbon. |

Applications & Biological Relevance[2][3][4]

A. Antimicrobial & Antifungal Activity

The 3,5-diiodo motif is historically significant (related to diiodohydroxyquinoline).

-

Mechanism: The lipophilic butoxy tail facilitates penetration through the lipid bilayer of bacterial cell walls. Once inside, the iodine atoms may induce oxidative stress or interfere with metabolic enzymes via halogen bonding.

-

Target: Highly effective against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

B. Material Science: Liquid Crystals

Schiff bases derived from this precursor are excellent candidates for thermotropic liquid crystals .

-

Mesogen Design: The rigid central core (diiodobenzene + imine) provides the "rod-like" structure, while the butoxy tail provides the flexibility to lower melting points, allowing stable mesophases (Nematic or Smectic).

Figure 2: Structure-Activity Relationship (SAR)

Caption: Structure-Activity Relationship showing how specific moieties contribute to biological and chemical function.

References

-

Synthesis of Alkoxybenzaldehydes: BenchChem. Comparative Analysis of 4-Butoxybenzaldehyde and Its Isomers. Link

-

Schiff Base Antimicrobial Activity: ResearchGate. Synthesis of a versatile Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide. Link

-

Halogenated Salicylaldehydes: AARU. Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo- and 3,5-Dibromosalicylaldehydes. Link

-

Liquid Crystal Properties: ResearchGate. Synthesis and Properties of Novel Schiff Base Oligomers Based on Oligo-4-Hydroxybenzaldehyde. Link

-

General Schiff Base Protocol: MDPI. Synthesis, Characterization and Biological Activities of New Schiff Base Compound. Link

Sources

Application Note: A Researcher's Guide to O-Alkylation of Diiodo-Phenolic Aldehydes

Introduction

O-alkylated diiodo-phenolic aldehydes are valuable intermediates in the synthesis of complex molecules, particularly in the fields of pharmaceutical development, materials science, and specialized polymer synthesis. The presence of iodine atoms can facilitate subsequent cross-coupling reactions, while the aldehyde provides a reactive handle for further derivatization. However, the simultaneous presence of a phenolic hydroxyl, an aldehyde, and bulky, electron-withdrawing iodine substituents on the same aromatic ring presents a unique set of challenges for selective O-alkylation.

This guide provides an in-depth analysis of the critical parameters and offers detailed protocols for the successful O-alkylation of these substrates. We will explore the causality behind experimental choices, focusing on reagent selection, reaction conditions, and strategies to mitigate common side reactions.

Foundational Principles: Understanding the Substrate's Reactivity

The successful O-alkylation of a diiodo-phenolic aldehyde hinges on understanding its distinct chemical personality, which is a composite of its three key functional components.

-

The Phenolic Hydroxyl (-OH): The acidity of the phenolic proton is significantly enhanced by the inductive electron-withdrawing effects of both the aldehyde group and the two iodine atoms.[1][2] This increased acidity (lower pKa) is advantageous, as it allows for deprotonation with milder bases, thereby minimizing the risk of side reactions with the sensitive aldehyde group.[3]

-

The Aldehyde (-CHO): The aldehyde is a potent electron-withdrawing group and is susceptible to nucleophilic attack. It is incompatible with strong organometallic bases or reducing conditions. The choice of base and nucleophile for the O-alkylation must be carefully selected to avoid unintended reactions at the carbonyl center.[4] In challenging cases, protection of the aldehyde as an acetal may be necessary.[5]

-

The Diiodo Substituents (-I): The iodine atoms introduce significant steric bulk around the phenolic oxygen, which can hinder the approach of the alkylating agent. Furthermore, as electron-withdrawing groups, they contribute to the increased acidity of the phenol.

A primary challenge in phenol alkylation is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[6][7] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Fortunately, reaction conditions can be tuned to strongly favor the desired O-alkylation pathway.

Strategic Selection of Reagents and Methods

Choosing the correct synthetic strategy is paramount. The three most robust methods for this transformation are the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis. The selection depends on the nature of the alkylating agent and the overall sensitivity of the substrate.

Diagram 1: General Workflow for O-Alkylation

Caption: Decision workflow for selecting an appropriate O-alkylation method.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Best For... |

| Williamson Ether Synthesis | Phenol, Base (K₂CO₃, Cs₂CO₃, NaH), Alkyl Halide | 50-100 °C in polar aprotic solvent (DMF, Acetonitrile)[6] | Broad scope, reliable, uses common reagents.[6][8] | Requires heat, risk of side reactions with strong bases, potential for C-alkylation.[9] | General purpose O-alkylation with primary alkyl halides. |

| Mitsunobu Reaction | Phenol, Alcohol, PPh₃, DEAD or DIAD | 0 °C to RT in THF or ether.[10][11] | Extremely mild conditions, ideal for sensitive substrates, avoids strong bases.[12] | Stoichiometric byproducts (TPPO) can complicate purification, reagents are hazardous.[13] | Substrates with acid/base sensitive groups or when using precious secondary alcohols. |

| Phase-Transfer Catalysis (PTC) | Phenol, Aqueous Base (NaOH, KOH), Alkyl Halide, PTC (e.g., TBAB) | RT to 80 °C in a biphasic system (e.g., Toluene/H₂O) | High O-alkylation selectivity, uses inexpensive bases, easily scalable.[14][15] | Requires optimization of catalyst and solvent system. | Reactions where C-alkylation is a significant concern and for larger-scale synthesis. |

Table 1: Comparative analysis of primary O-alkylation methodologies.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis (General Method)

This remains the most widely used and versatile method for preparing aryl ethers.[8] The key is using a moderate base and a polar aprotic solvent to maximize the nucleophilicity of the phenoxide while minimizing side reactions.

Diagram 2: Williamson Ether Synthesis Mechanism

Caption: Mechanism of the Williamson ether synthesis.

Materials:

-

Diiodo-phenolic aldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq), finely powdered

-

Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide) (1.2-1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diiodo-phenolic aldehyde and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the aldehyde).

-

Add the alkyl halide dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C. The optimal temperature depends on the reactivity of the alkyl halide.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting phenol is a key indicator. Reactions are typically complete in 2-8 hours.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure O-alkylated product.

| Base | Solvent | Temperature (°C) | Notes |

| K₂CO₃ | DMF, Acetone | 50-80 | Standard, mild conditions suitable for aldehydes. |

| Cs₂CO₃ | Acetonitrile, THF | 40-70 | More reactive and soluble than K₂CO₃, good for sterically hindered cases.[7] |

| NaH | THF, DMF | 0 to RT | Very strong base, deprotonates quickly. Risk of aldehyde side reactions. Use with caution.[7] |

Table 2: Recommended conditions for Williamson ether synthesis.

Protocol 2: Mitsunobu Reaction (Mild Conditions Method)

The Mitsunobu reaction is an excellent alternative when the substrate is sensitive to the basic conditions or elevated temperatures of the Williamson synthesis.[11] It proceeds via a redox condensation mechanism.

Diagram 3: Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

-

Diiodo-phenolic aldehyde (1.0 eq)

-

Primary or Secondary Alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the diiodo-phenolic aldehyde, the alcohol, and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere.[12]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIAD or DEAD dropwise to the cooled, stirring solution. An exothermic reaction and color change are often observed. The order of addition is critical for success.[12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is a visual cue of progress.[12]

-

Concentrate the reaction mixture under reduced pressure.

-

Purification can be challenging due to the byproducts. The crude mixture can be directly loaded onto a silica gel column for chromatography. Alternatively, precipitating the TPPO by adding a non-polar solvent like hexanes or diethyl ether prior to filtration can simplify purification.

Protocol 3: Phase-Transfer Catalysis (High Selectivity Method)

PTC is a powerful technique for promoting O-alkylation, especially when C-alkylation is a competing side reaction. It works by transporting the phenoxide anion into the organic phase where it can react with the alkyl halide.[14]

Materials:

-

Diiodo-phenolic aldehyde (1.0 eq)

-

Alkyl Halide (1.2 eq)

-

Aqueous Sodium Hydroxide (NaOH, 20-50% w/v)

-

Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)

-

Organic Solvent (Toluene, Dichloromethane)

Procedure:

-

In a flask, combine the diiodo-phenolic aldehyde, alkyl halide, and TBAB in the chosen organic solvent.

-

Add the aqueous NaOH solution to the flask.

-

Stir the biphasic mixture vigorously at a temperature between 40-70 °C. Vigorous stirring is essential to ensure a large surface area between the two phases for the catalyst to work effectively.

-

Monitor the reaction by TLC analysis of the organic layer.

-

Upon completion, stop the stirring and allow the layers to separate.

-

Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting and Advanced Considerations

-

Low Yield: If yields are low, particularly with the Williamson synthesis, consider a more reactive base like Cesium Carbonate (Cs₂CO₃) or a more reactive alkylating agent (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride). Ensure all reagents and solvents are anhydrous.

-

C-Alkylation Byproduct: The formation of C-alkylated products is a known side reaction for phenoxides.[7] Using PTC is a highly effective strategy to suppress this.[14] Additionally, polar aprotic solvents generally favor O-alkylation over protic solvents.

-

Aldehyde Degradation: If the aldehyde group is degraded, the Mitsunobu reaction is the preferred method due to its exceptionally mild conditions. If harsh conditions are unavoidable, consider protecting the aldehyde as an acetal using ethylene glycol and a catalytic amount of acid. The acetal is stable to the basic conditions of the Williamson synthesis and can be easily removed with a mild aqueous acid wash during workup after the ether has been formed.[4][5]

Conclusion

The O-alkylation of diiodo-phenolic aldehydes is a readily achievable transformation when the substrate's unique electronic and steric properties are considered. For general applications with primary alkyl halides, the Williamson ether synthesis using potassium carbonate in DMF offers a reliable and cost-effective route. For substrates sensitive to heat or basic conditions, the Mitsunobu reaction provides an exceptionally mild, albeit stoichiometrically demanding, alternative. Finally, for syntheses where maximizing O-alkylation selectivity and scalability are critical, Phase-Transfer Catalysis represents a superior industrial and laboratory strategy. By selecting the appropriate method and carefully controlling the reaction parameters, researchers can efficiently access these valuable synthetic intermediates.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

-

MDPI. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

ACS Publications. Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Roskilde University. Iodination of phenol. [Link]

-

Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. [Link]

-

Wikipedia. Protecting group. [Link]

-

Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]

-

Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

Pharmaguideline. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [Link]

-

Jack Westin. Protecting Groups - Organic Chemistry. [Link]

Sources

- 1. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 2. sips.org.in [sips.org.in]

- 3. reddit.com [reddit.com]

- 4. jackwestin.com [jackwestin.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

Application Notes and Protocols: Microwave-Assisted Synthesis of Diiodo-alkoxy Benzaldehydes

Introduction: Accelerating Discovery with Microwave Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of highly functionalized aromatic intermediates is paramount. Diiodo-alkoxy benzaldehydes, for instance, are valuable precursors for a variety of biologically active molecules, including thyroid hormone analogs and novel imaging agents. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, yield, and sustainability.[1][2] This application note provides a detailed protocol for the rapid and efficient synthesis of diiodo-alkoxy benzaldehydes, leveraging the power of microwave irradiation to facilitate both the iodination and formylation steps. By providing a comprehensive guide, from mechanistic principles to step-by-step protocols and safety considerations, we aim to empower researchers to harness this powerful technology for their synthetic needs.

The core principle of microwave synthesis lies in the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This "in-core volumetric heating" is a stark contrast to conventional heating methods that rely on slower thermal conduction. The result is a dramatic reduction in reaction times, often from hours to mere minutes, and frequently leads to cleaner reactions with higher yields and purities.[1][4][5]

Mechanistic Rationale: A Two-Step Approach to Diiodo-alkoxy Benzaldehydes

The synthesis of diiodo-alkoxy benzaldehydes can be efficiently achieved through a sequential, two-step process: electrophilic iodination of an alkoxy precursor followed by a Vilsmeier-Haack formylation. Both steps are significantly accelerated by microwave irradiation.

Step 1: Microwave-Assisted Di-iodination

The first step involves the regioselective di-iodination of an activated aromatic ring, such as a phenol or an alkoxybenzene derivative. The alkoxy group is an ortho-, para-directing activator, making the positions ortho to it highly susceptible to electrophilic substitution. In the presence of a suitable iodine source and an oxidizing agent, two iodine atoms can be readily introduced onto the aromatic ring. Microwave irradiation facilitates rapid heating of the polar reaction mixture, dramatically shortening the time required for the di-iodination to complete.

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[6][7] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7][8]

The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. The di-iodinated alkoxybenzene, being electron-rich, readily undergoes formylation. Under microwave conditions, the formation of the Vilsmeier reagent and the subsequent electrophilic attack are significantly accelerated, leading to a rapid and high-yielding formylation.[8][9]

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Caption: Workflow for the synthesis of diiodo-alkoxy benzaldehydes.

Detailed Experimental Protocols

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Microwave reactors operate at high temperatures and pressures. Only use vessels and equipment specifically designed for microwave synthesis.

-

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. Handle with extreme care.

Protocol 1: Two-Step Synthesis of 3,5-Diiodo-4-methoxybenzaldehyde

This protocol outlines the synthesis starting from 4-methoxyphenol.

Step 1: Microwave-Assisted Di-iodination of 4-Methoxyphenol

-

Materials:

-

4-Methoxyphenol (1.0 equiv.)

-

Iodine (2.2 equiv.)

-

ortho-Periodic acid (H₅IO₆) (oxidant, 0.5 equiv.)

-

95% Ethanol

-

-

Procedure:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-methoxyphenol, iodine, and ortho-periodic acid.

-

Add 95% ethanol (3-5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 80°C for 10-15 minutes.

-

After the reaction, cool the vial to room temperature.

-

Quench the reaction by pouring the mixture into a stirred aqueous solution of sodium thiosulfate (5%).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,6-diiodo-4-methoxyphenol, which can be used in the next step without further purification.

-

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

-

Materials:

-

Crude 2,6-diiodo-4-methoxyphenol (from Step 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (or Thionyl chloride, SOCl₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a dry 10 mL microwave process vial, place the crude 2,6-diiodo-4-methoxyphenol.

-

Add DMF (3.0 equiv.) and DCM (3-5 mL).

-

Cool the mixture in an ice bath and slowly add POCl₃ (1.5 equiv.).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 5-10 minutes.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3,5-diiodo-4-methoxybenzaldehyde.

-

Quantitative Data Summary

The following table presents typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 3,5-diiodo-4-methoxybenzaldehyde.

| Parameter | Step 1: Di-iodination | Step 2: Vilsmeier-Haack Formylation |

| Starting Material | 4-Methoxyphenol | 2,6-Diiodo-4-methoxyphenol |

| Key Reagents | I₂, H₅IO₆ | DMF, POCl₃ |

| Solvent | 95% Ethanol | Dichloromethane |

| Microwave Power | 100-150 W | 100-150 W |

| Temperature | 80°C | 100°C |

| Reaction Time | 10-15 min | 5-10 min |

| Pressure | 5-10 bar | 8-12 bar |

| Yield (Isolated) | >90% (crude) | 75-85% |

| Purity (post-column) | - | >98% |

Characterization Data

3,5-Diiodo-4-methoxybenzaldehyde:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.75 (s, 1H, -CHO), 8.20 (s, 2H, Ar-H), 3.95 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.2, 160.5, 142.1, 131.8, 90.8, 60.7.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₈H₆I₂O₂ [M+H]⁺: 387.84; found: 387.84.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reactions can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data are provided for comparison. Consistent and reproducible results are a hallmark of controlled microwave synthesis.[3]

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and green alternative for the preparation of diiodo-alkoxy benzaldehydes. The protocols detailed in this application note demonstrate the significant advantages of this technology, enabling the synthesis of these valuable intermediates in a fraction of the time required by conventional methods. By adopting these techniques, researchers and drug development professionals can accelerate their synthetic workflows and advance their research programs.

References

- Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

- Redamala, R., Merugu, R., & Rajanna, K.C. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.

- Asian Journal of Research in Chemistry. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Rajkumari, S., et al. (2019). A microwave-assisted highly stereoselective one-pot Wittig reaction under solvent-free conditions. Turkish Journal of Chemistry.

- Rajanna, K. C., et al. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.

- Supporting Information for: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of n

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS).

- RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY.

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

- Skulski, L., & Luliński, P. (n.d.). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules.

-

Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

- Du, Z., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus.

-

SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

- Cao, J., Zhu, Q., Sha, Z., & Yao, C. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and...

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- IRJET. (n.d.). Microwave assisted synthesis and IR spectral analysis of a few complexes of 4-Hydroxy-3-methoxybenzaldehyde with ditertiary.

- Google Patents. (n.d.). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid.

- Shie, J.-J., & Fang, J.-M. (2007). Microwave-assisted one-pot tandem reactions for direct conversion of primary alcohols and aldehydes to triazines and tetrazoles in aqueous media. Journal of Organic Chemistry, 72(8), 3141-3144.

- Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.

-

Reddy, C. R., et al. (n.d.). Microwave-assisted one-pot two-step imine formation–hetero-Diels–Alder–detosylation/aromatization sequence: direct access to dibenzo[b,h][10][11]naphthyridines. Organic & Biomolecular Chemistry.

- Shaabani, A., et al. (2008). Microwave-assisted combinatorial synthesis of hexa-substituted 1,4-dihydropyridines scaffolds using one-pot two-step multicomponent reaction followed by a S-alkylation.

- Kappe, C. O. (n.d.).

- Wang, Y., et al. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.

- Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

Sources

- 1. chemicaljournals.com [chemicaljournals.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. visitka.narod.ru [visitka.narod.ru]

- 4. ajrconline.org [ajrconline.org]

- 5. scispace.com [scispace.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ajrconline.org [ajrconline.org]

- 9. scirp.org [scirp.org]

- 10. rsc.org [rsc.org]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Time for Alkylation of Sterically Hindered Phenols

Welcome to the Technical Support Center for optimizing the alkylation of sterically hindered phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when attempting to alkylate sterically hindered phenols.

FAQ 1: My reaction is incredibly sluggish or not proceeding at all. What are the primary factors I should investigate?

Slow or non-existent reactions with sterically hindered phenols are a frequent challenge. The primary culprits are often insufficient nucleophilicity of the phenoxide and steric hindrance around the hydroxyl group. Here’s a prioritized checklist of factors to investigate:

-

Incomplete Deprotonation: The phenolic proton must be fully removed to generate the more nucleophilic phenoxide anion.[1][2] For sterically hindered phenols, standard bases like sodium hydroxide may not be strong enough to drive the equilibrium entirely to the phenoxide.[3]

-

Solution: Employ stronger bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA).[4] The choice of base can significantly impact reaction success.

-

-

Steric Hindrance: The bulky groups surrounding the hydroxyl group physically obstruct the approach of the alkylating agent. This is a fundamental challenge of the reaction.

-

Inappropriate Solvent: The solvent plays a critical role in stabilizing the phenoxide and influencing its reactivity.

-

Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy to overcome the steric barrier.[8]

-

Solution: A systematic temperature optimization study is often necessary.

-

FAQ 2: I'm observing a mixture of O-alkylation and C-alkylation products. How can I improve selectivity for the desired ether?